Cas no 773102-48-0 (2-(6-methoxynaphthalen-2-yl)-1,3-dioxolane)

2-(6-methoxynaphthalen-2-yl)-1,3-dioxolane Chemical and Physical Properties
Names and Identifiers
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- 2-(6-methoxynaphthalen-2-yl)-1,3-dioxolane
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- Inchi: 1S/C14H14O3/c1-15-13-5-4-10-8-12(3-2-11(10)9-13)14-16-6-7-17-14/h2-5,8-9,14H,6-7H2,1H3
- InChI Key: RLNGUUSCIITJCV-UHFFFAOYSA-N
- SMILES: O(C1C=CC2C=C(C3OCCO3)C=CC=2C=1)C
2-(6-methoxynaphthalen-2-yl)-1,3-dioxolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB603599-5g |
2-(6-Methoxynaphthalen-2-yl)-1,3-dioxolane; . |
773102-48-0 | 5g |
€2218.40 | 2024-07-24 | ||
abcr | AB603599-1g |
2-(6-Methoxynaphthalen-2-yl)-1,3-dioxolane; . |
773102-48-0 | 1g |
€659.60 | 2024-07-24 | ||
abcr | AB603599-250mg |
2-(6-Methoxynaphthalen-2-yl)-1,3-dioxolane; . |
773102-48-0 | 250mg |
€355.80 | 2024-07-24 |
2-(6-methoxynaphthalen-2-yl)-1,3-dioxolane Related Literature
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
Additional information on 2-(6-methoxynaphthalen-2-yl)-1,3-dioxolane
Professional Introduction to 2-(6-methoxynaphthalen-2-yl)-1,3-dioxolane (CAS No. 773102-48-0)
2-(6-methoxynaphthalen-2-yl)-1,3-dioxolane, a compound with the CAS number 773102-48-0, has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This heterocyclic compound features a naphthalene ring substituted with a methoxy group at the 6-position and is linked to a 1,3-dioxolane moiety. The combination of these structural elements makes it a promising candidate for various synthetic transformations and biological evaluations.
The naphthalene core is a well-known aromatic system that has been extensively studied for its role in medicinal chemistry. The presence of the methoxy group at the 2-position of the naphthalene ring introduces polarity and reactivity, which can be exploited in drug design. Additionally, the 1,3-dioxolane ring, also known as glycolide, is a key functional group that contributes to the compound's versatility in chemical reactions. This moiety is known for its ability to undergo ring-opening polymerization and can be used to create polymers with specific properties.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for pharmaceutical applications. The structural motif of 2-(6-methoxynaphthalen-2-yl)-1,3-dioxolane aligns well with this trend, as it combines the stability of the naphthalene ring with the reactivity of the 1,3-dioxolane group. This compound has been explored in various contexts, including its potential as an intermediate in the synthesis of more complex molecules.
One of the most intriguing aspects of 2-(6-methoxynaphthalen-2-yl)-1,3-dioxolane is its potential biological activity. The methoxy-substituted naphthalene scaffold is commonly found in natural products and bioactive molecules, suggesting that this compound may exhibit similar properties. Preliminary studies have hinted at its potential as an antioxidant or anti-inflammatory agent, although further research is needed to confirm these findings. The dioxolane ring also opens up possibilities for bioconjugation strategies, allowing for the attachment of other functional groups to enhance specific biological activities.
The synthesis of 2-(6-methoxynaphthalen-2-yl)-1,3-dioxolane involves multi-step organic reactions that highlight the compound's synthetic utility. The key step involves the coupling of a methoxynaphthalene derivative with a dioxolane precursor under controlled conditions. This reaction can be tailored to produce high yields and purity, making it suitable for industrial-scale applications. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to optimize the process and improve efficiency.
The chemical reactivity of 2-(6-methoxynaphthalen-2-yl)-1,3-dioxolane has also been explored in terms of its interaction with other molecules. The presence of both aromatic and heterocyclic functional groups makes it a versatile platform for further derivatization. For instance, nucleophilic substitution reactions at the methoxy or dioxolane positions can lead to a diverse array of derivatives with tailored properties. These derivatives can then be evaluated for their biological activity or used as building blocks in more complex synthetic pathways.
In conclusion, 2-(6-methoxynaphthalen-2-yl)-1,3-dioxolane (CAS No. 773102-48-0) represents an exciting opportunity in chemical research. Its unique structure combines aromatic stability with reactive functional groups, making it a valuable intermediate in drug discovery and material science. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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